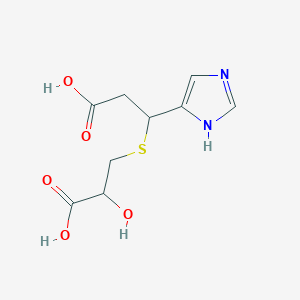
3-((2-Hydroxy-2-carboxyethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-Hydroxy-2-carboxyethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid, also known as 'HTP', is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of L-cysteine and has been studied extensively for its biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of HTP is not fully understood, but it is believed to involve the activation of the Nrf2-ARE pathway, which is responsible for regulating cellular defense mechanisms against oxidative stress. HTP has also been shown to modulate the activity of various enzymes and signaling pathways involved in inflammation and neuroprotection.
Biochemical And Physiological Effects
HTP has been shown to exhibit various biochemical and physiological effects, including the reduction of oxidative stress, inflammation, and neuronal damage. HTP has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and stroke.
Advantages And Limitations For Lab Experiments
One advantage of using HTP in lab experiments is its stability and solubility in water, which makes it easy to administer to animals or cells. However, one limitation is that the exact dosage and administration protocol for HTP have not been fully established, which can make it difficult to compare results across different studies.
Future Directions
There are several future directions for further research on HTP. One area of interest is the potential use of HTP as a therapeutic agent for various neurodegenerative diseases. Further studies are also needed to determine the optimal dosage and administration protocol for HTP and to investigate its long-term safety and efficacy. Additionally, the development of HTP analogs with improved pharmacokinetic properties may lead to the discovery of more potent and selective compounds with therapeutic potential.
In conclusion, HTP is a chemical compound with potential therapeutic applications for various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of HTP and to develop more effective treatments for neurodegenerative diseases.
Synthesis Methods
The synthesis of HTP involves the reaction of L-cysteine with imidazole-4-acetic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). This reaction results in the formation of HTP, which can be isolated and purified using various chromatographic techniques.
Scientific Research Applications
HTP has been extensively researched for its potential therapeutic applications. It has been shown to exhibit antioxidant, anti-inflammatory, and neuroprotective properties. HTP has also been studied for its potential to treat various diseases, including Alzheimer's disease, Parkinson's disease, and stroke.
properties
CAS RN |
153471-98-8 |
|---|---|
Product Name |
3-((2-Hydroxy-2-carboxyethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid |
Molecular Formula |
C9H12N2O5S |
Molecular Weight |
260.27 g/mol |
IUPAC Name |
3-(2-carboxy-2-hydroxyethyl)sulfanyl-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C9H12N2O5S/c12-6(9(15)16)3-17-7(1-8(13)14)5-2-10-4-11-5/h2,4,6-7,12H,1,3H2,(H,10,11)(H,13,14)(H,15,16) |
InChI Key |
SRMWPLGMMNSTOE-UHFFFAOYSA-N |
SMILES |
C1=C(NC=N1)C(CC(=O)O)SCC(C(=O)O)O |
Canonical SMILES |
C1=C(NC=N1)C(CC(=O)O)SCC(C(=O)O)O |
synonyms |
3-((2-hydroxy-2-carboxyethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid CIE-TL S-(2-carboxy-1-(1H-imidazol-4-yl)-ethyl)-3-thiolactic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-[3-Ethylisoxazol-5-yl]pyrrolidine](/img/structure/B140666.png)
![(6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene](/img/structure/B140673.png)
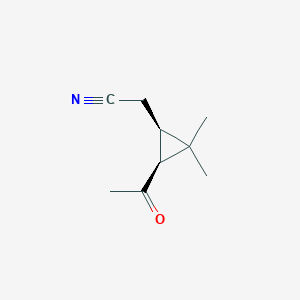
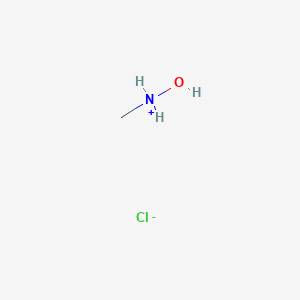

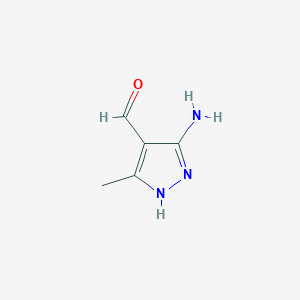

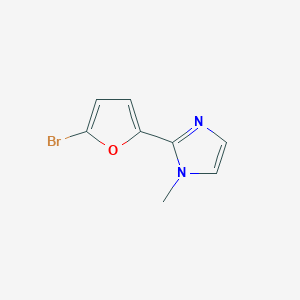

![N-{(2S)-1-[(3-Hydroxypropyl)amino]propan-2-yl}-4-methylbenzene-1-sulfonamide](/img/structure/B140685.png)



![[1,1'-Biphenyl]-4-carboximidamide](/img/structure/B140691.png)